molecular formula C10H5BrF3N B1381167 2-Bromo-6-(trifluoromethyl)quinoline CAS No. 1101205-26-8

2-Bromo-6-(trifluoromethyl)quinoline

Cat. No.: B1381167
CAS No.: 1101205-26-8
M. Wt: 276.05 g/mol
InChI Key: ZPBAXXIIGBQDGP-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the second position and a trifluoromethyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trifluoromethyl)quinoline typically involves the bromination of 6-(trifluoromethyl)quinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura and Heck cross-coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl groups.

    Oxidation and Reduction Reactions: The quinoline core can participate in oxidation and reduction reactions, modifying the electronic properties of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling: Palladium catalysts, boronic acids, or organostannanes in the presence of bases like potassium carbonate or cesium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminoquinoline derivative, while a Suzuki-Miyaura coupling with phenylboronic acid would produce a phenyl-substituted quinoline.

Scientific Research Applications

2-Bromo-6-(trifluoromethyl)quinoline has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer, antiviral, and antibacterial agents.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It is employed in the design of probes and sensors for detecting biological molecules and studying biochemical pathways.

    Agricultural Chemistry: Derivatives of this compound are investigated for their potential use as agrochemicals, including herbicides and insecticides.

Comparison with Similar Compounds

    2-Bromoquinoline: Lacks the trifluoromethyl group, resulting in different electronic and steric properties.

    6-(Trifluoromethyl)quinoline: Lacks the bromine atom, affecting its reactivity in substitution and cross-coupling reactions.

    2-Chloro-6-(trifluoromethyl)quinoline: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and biological activity.

Uniqueness: 2-Bromo-6-(trifluoromethyl)quinoline is unique due to the combined presence of both bromine and trifluoromethyl substituents, which impart distinct electronic and steric effects. This combination enhances its versatility in synthetic chemistry and its potential for developing novel compounds with desirable properties.

Properties

IUPAC Name

2-bromo-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBAXXIIGBQDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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